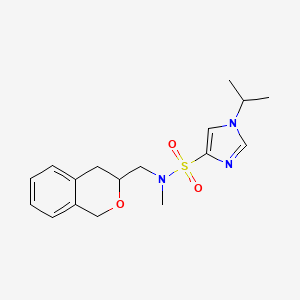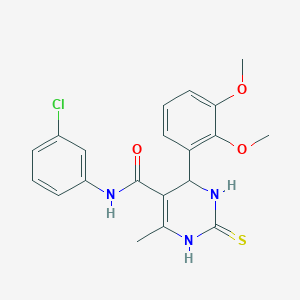
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar pyrimidine derivatives often involves cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. For instance, some related compounds have been synthesized by the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, leading to a series of compounds evaluated for their antimicrobial activities (Akbari et al., 2008). Such synthetic pathways highlight the versatility of pyrimidine chemistry and its potential for generating compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques like X-ray diffraction, which provides detailed information about the crystal structure and geometry of these molecules. For example, studies on related compounds have shown that the pyrimidine ring can adopt conformations that facilitate the formation of hydrogen-bonded networks, crucial for their stability and interactions (Brown & Hoskins, 1972). These structural features are vital for understanding the chemical reactivity and potential interaction mechanisms of pyrimidine derivatives.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions that reflect their reactivity and potential utility in various applications. For instance, they can react with chloramine or aqueous permanganate, leading to products with different functional groups (Brown & Hoskins, 1972). These reactions are indicative of the chemical versatility of pyrimidine derivatives and their potential as precursors for further chemical modifications.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can significantly affect these properties, impacting their application potential. Studies on related compounds emphasize the importance of molecular structure on the physical properties and highlight the need for detailed characterization (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles or electrophiles, are central to their chemical behavior and application potential. These properties are determined by the electronic structure of the pyrimidine ring and its substituents. For example, the synthesis and reactions of derivatives of simple pyrimidinesulphonic acids demonstrate the reactivity of these compounds towards different chemical reagents (Brown & Hoskins, 1972), highlighting their versatility in chemical synthesis and potential applications in various fields.
科学的研究の応用
Synthesis and Biological Agents
One of the primary applications of compounds similar to N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is in the synthesis of new chemical entities with potential as biological agents. For instance, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives has been explored for antimicrobial activities, showcasing significant inhibition on bacterial and fungal growth (Akbari et al., 2008). This example underscores the compound's potential as a precursor in creating molecules with antimicrobial properties.
Material Science and Polymer Synthesis
In material science, derivatives of pyrimidine are integral in synthesizing polymers with unique properties. Research into new polyamides and polyimides, for instance, has led to materials that exhibit outstanding thermal stability and solubility, useful for various industrial applications (Faghihi & Mozaffari, 2008; Yang & Lin, 1995). Such polymers, containing pyrimidine moieties, are explored for their solubility in polar solvents and thermal properties, indicating the compound's applicability in creating advanced materials.
Nonlinear Optical Properties
The specific structural features of compounds like this compound make them subjects of interest in the study of nonlinear optical properties. For example, the synthesis and structural evaluation of related compounds have been conducted to understand their potential in nonlinear optical applications, which are crucial for various photonic technologies (Dhandapani et al., 2017). These investigations highlight the relevance of such compounds in developing materials with specialized optical characteristics.
Antitumor and Antibacterial Agents
Compounds with a pyrimidine base have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents (Gangjee et al., 1996). This application is significant in medicinal chemistry, where the search for new, effective treatments against cancer and bacterial infections continues.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-13-7-4-6-12(21)10-13)17(24-20(28)22-11)14-8-5-9-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFPUGRRLGYVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



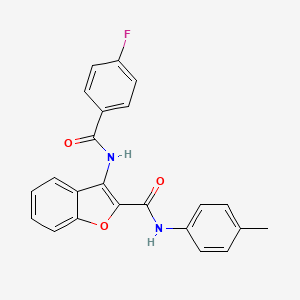
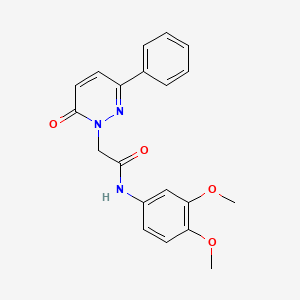

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)
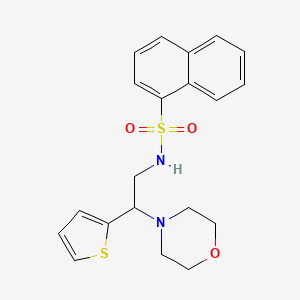
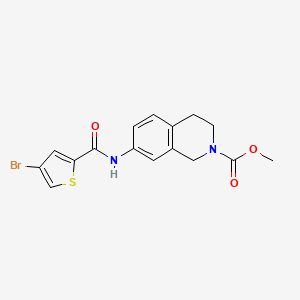
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)
![3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2485260.png)
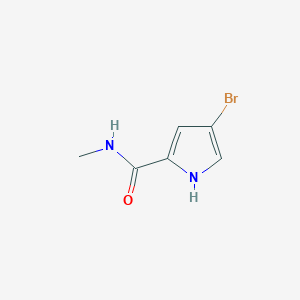
![1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2485265.png)
